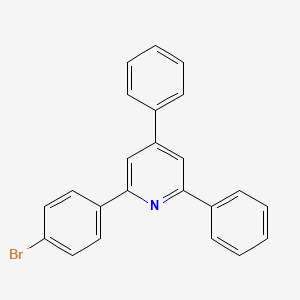

2-(4-Bromophenyl)-4,6-diphenylpyridine

Descripción

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, drawing significant attention due to their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic system structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, is a key structural motif in numerous natural products, including nicotine (B1678760) and various vitamins. researchgate.netnih.govcardiff.ac.uk

In the realm of medicinal chemistry, the pyridine scaffold is integral to a vast number of pharmaceutical agents. nih.govnih.gov Its presence in a molecule can enhance water solubility and bioavailability, crucial properties for drug efficacy. researchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, and many FDA-approved drugs incorporate this heterocyclic system. cardiff.ac.uknih.gov The versatility of the pyridine structure allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their therapeutic effects. researchgate.net

Beyond pharmaceuticals, substituted pyridines are pivotal in materials science. They serve as essential ligands in coordination chemistry and organometallic compounds, which have applications in catalysis and the development of functional nanomaterials. researchgate.neturfu.ru For instance, certain pyridine derivatives are investigated as intermediates in the synthesis of electroluminescent materials. researchgate.net The inherent chemical properties of the pyridine ring, including its basicity and susceptibility to both nucleophilic and electrophilic substitution, make it a versatile building block in organic synthesis. researchgate.netnih.gov

Structural Overview of 2-(4-Bromophenyl)-4,6-diphenylpyridine

This compound is a substituted pyridine featuring a 4-bromophenyl group at the C2 position and two phenyl groups at the C4 and C6 positions of the central pyridine ring. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₁₆BrN |

| Molecular Weight | 386.28 g/mol |

| Predicted Melting Point | 154-155 °C |

| Predicted Boiling Point | 494.2 ± 40.0 °C |

| Predicted Density | 1.310 ± 0.06 g/cm³ |

Related Positional Isomers and Analogues: Prevalent Research on 4-(4-Bromophenyl)-2,6-diphenylpyridine (B172289) in Existing Literature

In the study of substituted pyridines, positional isomers often exhibit distinct physical and chemical properties. A notable and more extensively researched isomer of the title compound is 4-(4-Bromophenyl)-2,6-diphenylpyridine. researchgate.net This isomer, where the bromophenyl group is at the C4 position and the phenyl groups are at C2 and C6, has been synthesized and characterized, with its structure elucidated by single-crystal X-ray diffraction. researchgate.net

The molecular structure of 4-(4-Bromophenyl)-2,6-diphenylpyridine reveals that the three aryl rings adopt a disrotatory arrangement around the central pyridine core. researchgate.net The phenyl rings at the 2- and 6-positions are twisted with respect to the pyridine ring at dihedral angles of 19.56° and 27.54°, respectively. researchgate.net The 4-bromophenyl ring at the 4-position exhibits the largest twist, with a dihedral angle of 30.51° relative to the pyridine ring. researchgate.net This compound is noted as a useful intermediate in the synthesis of electroluminescent materials and new supramolecules. researchgate.net

Below is a table summarizing the crystallographic data for 4-(4-Bromophenyl)-2,6-diphenylpyridine. researchgate.net

| Crystal Data | |

| Formula | C₂₃H₁₆BrN |

| Molecular Weight | 386.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9837 |

| b (Å) | 21.5202 |

| c (Å) | 9.6108 |

| β (º) | 105.5940 |

| Volume (ų) | 1789.67 |

| Z | 4 |

The detailed structural information available for this positional isomer provides valuable insight into the general conformational behavior of such triaryl-substituted pyridines.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-4,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXSMHFTDYOITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384332 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3557-70-8 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl 4,6 Diphenylpyridine and Analogues

Established Synthetic Pathways for Diphenylpyridines

Traditional methods for pyridine (B92270) synthesis have been refined over many years, providing reliable, albeit sometimes harsh, routes to 2,4,6-triarylpyridines.

The synthesis of 2,4,6-triarylpyridines, including isomers like 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289), is often achieved through multi-component condensation reactions. One of the most established methods is a variation of the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis, which involves the one-pot condensation of an aldehyde, a ketone (or a compound with an active methylene (B1212753) group), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). derpharmachemica.comresearchgate.netresearchgate.net

To synthesize the regioisomer 4-(4-bromophenyl)-2,6-diphenylpyridine, the common precursors would be 4-bromobenzaldehyde (B125591), acetophenone (B1666503), and ammonium acetate. This reaction is typically promoted by an acid catalyst or conducted under thermal conditions. researchgate.net Another classical approach is the Kröhnke pyridine synthesis, which utilizes N-phenacylpyridinium salts and α,β-unsaturated ketones in the presence of ammonium acetate. derpharmachemica.comresearchgate.net In this pathway, 2-acetylpyridine (B122185) and 4-bromobenzaldehyde can be reacted to form an intermediate azachalcone, which is then cyclized to create the terpyridine analogue, demonstrating a versatile method for building complex pyridine systems. researchgate.net However, these traditional methods can sometimes be limited by the need to pre-synthesize the starting materials, such as the unsaturated ketones or pyridinium (B92312) salts. derpharmachemica.com

In the quest for more sustainable and efficient chemical processes, iron catalysis has emerged as a cost-effective and environmentally benign alternative to methods using noble metals. rsc.orgnih.gov A novel and facile iron-catalyzed cyclization has been developed for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines. rsc.orgrsc.org This reaction involves the cyclization of ketoxime acetates with aldehydes in the presence of an iron(III) chloride (FeCl3) catalyst. rsc.orglookchem.com The method demonstrates good functional group tolerance and produces the desired pyridines in high yields without requiring any additives. rsc.orglookchem.com This process is considered redox-neutral and atom-economical. rsc.org

Other iron-based catalytic systems have also been explored. Magnetic nanoparticles such as nano-Fe3O4 have been successfully used as recyclable catalysts in the three-component reaction of acetophenone derivatives, methyl arenes, and ammonium acetate to afford 2,4,6-triarylpyridines. researchgate.net Similarly, cobalt-decorated magnetic hydrotalcite nanoparticles (Fe3O4/HT-Co) have proven effective in the one-pot, three-component synthesis of 2,4,6-triaryl pyridines from acetophenones, aryl aldehydes, and ammonium acetate under aerobic conditions. orgchemres.orgorgchemres.org

| Ketoxime Acetate Substrate | Aldehyde Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Acetophenone oxime acetate | Benzaldehyde | FeCl3 | 140 °C, 6-8 h | 75 |

| 4'-Methylacetophenone oxime acetate | 4-Methylbenzaldehyde | FeCl3 | 140 °C, 6-8 h | 80 |

| 4'-Methoxyacetophenone oxime acetate | 4-Methoxybenzaldehyde | FeCl3 | 140 °C, 6-8 h | 72 |

| 4'-Chloroacetophenone oxime acetate | 4-Chlorobenzaldehyde | FeCl3 | 140 °C, 6-8 h | 78 |

Advanced Synthetic Strategies for Pyridine-Based Compounds

Modern organic synthesis prioritizes efficiency, atom economy, and the reduction of waste, leading to the development of advanced strategies like one-pot reactions and the use of novel reaction media.

Multi-component reactions (MCRs) are powerful tools in modern chemistry, allowing the construction of complex molecules in a single step from three or more reactants, which minimizes waste and simplifies purification. researchgate.netnih.gov Several MCRs have been developed for the synthesis of amino-pyridine derivatives.

One innovative one-pot, three-component cascade strategy enables the synthesis of 2-aminopyridine (B139424) derivatives from 2-bromopyridine (B144113) carboxaldehyde, an active methylene compound (like ethyl cyanoacetate (B8463686) or cyanoacetamide), and various cyclic secondary amines. researchgate.net The reaction proceeds efficiently in ethanol (B145695) under reflux conditions. researchgate.net Another effective method involves the reaction of enaminones, malononitrile, and primary amines under solvent-free conditions to produce a variety of substituted 2-aminopyridines. nih.gov Furthermore, a green, one-pot, four-component reaction using microwave irradiation has been reported for the synthesis of novel pyridine derivatives from starting materials such as p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone derivatives, and ammonium acetate. acs.org This microwave-assisted method is noted for its excellent yields, short reaction times, and pure products. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine carboxaldehyde | Ethyl cyanoacetate | Morpholine | Ethanol, Reflux, 3 h | 2-Morpholinopyridine derivative | Up to 94 |

| Enaminone | Malononitrile | Benzylamine | Solvent-free, 40 °C, 24 h | 2-Amino-3-cyanopyridine derivative | 20 |

| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone | Microwave, Ethanol, 2-7 min | Substituted 3-cyanopyridine | 82-94 |

Ionic liquids (ILs) have gained significant attention as "green solvents" and catalysts in organic synthesis. benthamscience.commdpi.com Their negligible vapor pressure, high thermal stability, and recyclability make them environmentally friendly alternatives to traditional volatile organic solvents. benthamscience.comlongdom.org The properties of ILs can be fine-tuned by modifying the cation and anion components, allowing for optimized reaction conditions. benthamscience.comlongdom.org

In pyridine synthesis, ILs can act as both the solvent and the catalyst. benthamscience.com The acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been effectively used as a recyclable catalyst for various organic transformations, including the synthesis of heterocyclic compounds like quinolines and furanones. tandfonline.comorientjchem.org For example, polysubstituted quinolines have been prepared in good to high yields from 2-aminobenzophenones and ketones using [bmim]HSO4 as a catalyst under solvent-free conditions. tandfonline.com The synthesis of [bmim]HSO4 itself is achieved by reacting 1-butyl-3-methylimidazolium chloride with concentrated sulfuric acid. sid.ir The use of ILs can lead to milder reaction conditions, reduced energy consumption, and minimized production of hazardous by-products. benthamscience.com

Regioselective Bromination Techniques in Pyridine Chemistry

The introduction of a bromine atom at a specific position on an aromatic ring is a critical transformation in the synthesis of many functional molecules. While the target compound, 2-(4-Bromophenyl)-4,6-diphenylpyridine, is most efficiently synthesized using a pre-brominated building block like 4-bromobenzaldehyde, direct bromination of a pre-formed 2,4,6-triphenylpyridine (B1295210) ring is also a possible, though more challenging, synthetic strategy.

Achieving regioselectivity in the electrophilic bromination of a multi-ring system like triphenylpyridine is complex. The electron-withdrawing nature of the pyridine ring deactivates the attached phenyl rings toward electrophilic substitution, particularly at the C2 and C6 positions. However, various methods for the regioselective bromination of arenes have been developed. Mild and selective bromination of activated aromatic compounds can be achieved using reagents like dioxane dibromide under solvent-free conditions capes.gov.br or a combination of ammonium bromide and Oxone as an oxidant. organic-chemistry.org

For less reactive aromatic systems, more potent brominating agents are required. N-bromosuccinimide (NBS) is a common brominating agent, and its reactivity can be enhanced with various catalysts or promoters. organic-chemistry.org For instance, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org Alternatively, a patent describes a process for the bromination of pyridine derivatives using agents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, which is reported to provide high selectivity. google.com Another versatile reagent, tetrabutylammonium (B224687) tribromide (TBATB), offers a safer and easier-to-handle alternative to molecular bromine for the regioselective bromination of heterocyclic systems. nih.gov

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of 2-(4-Bromophenyl)-4,6-diphenylpyridine, offering a definitive view of its molecular geometry and packing in the crystalline lattice.

The compound this compound crystallizes in the monoclinic space group P21/c. This classification indicates a specific set of symmetry elements present in the crystal lattice. The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal, have been determined with high precision. The volume of the unit cell is reported to be 1830.4(5) ų, and each unit cell contains four molecules (Z = 4) of the compound.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Monoclinic | P21/c | 11.983(2) | 5.789(1) | 26.689(4) | 98.43(1) | 1830.4(5) | 4 |

The conformation of the three phenyl rings relative to the central pyridine (B92270) ring is a key structural feature of this compound. The dihedral angles, which describe the twist between the planes of these rings, have been precisely measured. The phenyl ring at the C4 position of the pyridine is nearly coplanar with the pyridine ring, exhibiting a small dihedral angle of 8.7(2)°. In contrast, the phenyl rings at the C2 and C6 positions are significantly twisted out of the plane of the central pyridine ring. The C2-bromophenyl ring has a dihedral angle of 46.5(2)°, and the C6-phenyl ring is twisted by 35.5(2)°.

| Ring Substitution | Dihedral Angle (°) |

| C4-phenyl ring | 8.7(2) |

| C2-bromophenyl ring | 46.5(2) |

| C6-phenyl ring | 35.5(2) |

The observed twisting of the phenyl rings at the C2 and C6 positions is a direct consequence of steric hindrance between the hydrogen atoms on these rings and the adjacent atoms on the pyridine ring. This steric repulsion forces the rings into a disrotatory conformation, where they twist in opposite directions relative to the plane of the pyridine ring. This arrangement minimizes the steric strain and is the most energetically favorable conformation in the solid state.

Solution-State Structural Characterization

The structure of this compound in solution has been confirmed using nuclear magnetic resonance spectroscopy, which provides information about the chemical environment of the individual atoms.

¹H and ¹³C NMR spectroscopy have been used to confirm the molecular structure of this compound in solution. The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. The signals for the aromatic protons appear in the range of δ 7.48-8.71 ppm. Specifically, a multiplet between δ 7.48 and 7.55 ppm is assigned to six protons, a doublet at δ 7.64 ppm corresponds to two protons, a singlet at δ 7.84 ppm is attributed to one proton, a doublet at δ 8.16 ppm represents two protons, another doublet at δ 8.23 ppm corresponds to two protons, and a singlet at δ 8.71 ppm is assigned to one proton.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.71 | s | 1H | Aromatic H |

| 8.23 | d | 2H | Aromatic H |

| 8.16 | d | 2H | Aromatic H |

| 7.84 | s | 1H | Aromatic H |

| 7.64 | d | 2H | Aromatic H |

| 7.48-7.55 | m | 6H | Aromatic H |

Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular identity of "this compound." This method provides a highly accurate determination of the molecular weight and offers insights into the structural integrity of the compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula of a compound. researchgate.net For "this compound," with a chemical formula of C₂₃H₁₆BrN, the expected monoisotopic mass is approximately 385.0466 g/mol . nih.gov In soft ionization techniques, such as electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. For a related compound, 4-(4-Fluorophenyl)-2,6-diphenylpyridine, the high-resolution mass spectrum showed the [M+H]⁺ ion, and a similar outcome is anticipated for the bromo-derivative. nih.gov

A key characteristic in the mass spectrum of a brominated compound is the presence of a distinct isotopic pattern for the molecular ion peak. libretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by two mass-to-charge units (m/z), corresponding to the [M]⁺ and [M+2]⁺ ions, with nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of "this compound" under electron ionization (EI) would be expected to follow pathways characteristic of aromatic and heterocyclic compounds. libretexts.orgwikipedia.org The triaryl-substituted pyridine core is relatively stable, likely leading to a prominent molecular ion peak in the spectrum. nist.gov The fragmentation process is initiated by the ionization of the molecule, which can then undergo cleavage of its weakest bonds. wikipedia.org

The primary fragmentation pathways would likely involve the cleavage of the carbon-bromine bond and the bonds connecting the phenyl and pyridine rings. The loss of a bromine radical (Br•) from the molecular ion would result in a significant fragment. Subsequent fragmentation could involve the loss of a hydrogen atom, a phenyl radical, or the cleavage of the pyridine ring itself. The stability of the resulting carbocations plays a crucial role in determining the relative abundance of the fragment ions. youtube.com

A plausible fragmentation pattern would include:

The Molecular Ion ([M]⁺): This will appear as a pair of peaks of nearly equal intensity at m/z corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond would yield a cation with the remaining triarylpyridine structure.

Loss of a Phenyl Group ([M-C₆H₅]⁺): Fragmentation involving the loss of one of the unsubstituted phenyl rings.

Fragmentation of the Pyridine Ring: Further fragmentation could lead to smaller charged species characteristic of pyridine and benzene (B151609) ring cleavages.

The precise m/z values and relative intensities of these fragments provide a unique fingerprint for "this compound," confirming its molecular structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Interpretation |

| 385/387 | [C₂₃H₁₆BrN]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| 306 | [C₂₃H₁₆N]⁺ | Fragment resulting from the loss of a bromine radical (Br•). |

| 308 | [C₁₇H₁₁BrN]⁺ | Fragment resulting from the loss of a phenyl radical (C₆H₅•). |

| 229 | [C₁₇H₁₁N]⁺ | Fragment resulting from the loss of both a bromine radical and a phenyl radical. |

| 152 | [C₁₁H₈N]⁺ | Fragment corresponding to a phenylpyridine cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Computational and Theoretical Investigations of Pyridine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published DFT studies detailing the electronic structure, optimized geometry, or reactivity descriptors (such as chemical hardness, potential, and electrophilicity) for 2-(4-Bromophenyl)-4,6-diphenylpyridine were found. General principles of DFT on related triarylpyridines suggest that the introduction of a bromophenyl group at the 2-position would influence the electron distribution and geometry of the pyridine (B92270) ring, but specific quantitative data is not available.

Molecular Orbital Analysis and Charge Distribution Studies

There is no available research on the molecular orbital analysis of this compound. Consequently, data regarding the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken or Natural Bond Orbital (NBO) charge distributions are not present in the current scientific literature. Such an analysis would be crucial for understanding the compound's electronic transition properties and potential as an electronic material.

Theoretical Prediction of Spectroscopic Parameters

No studies predicting the spectroscopic parameters (such as UV-Vis, IR, or NMR spectra) of this compound using theoretical methods like Time-Dependent DFT (TD-DFT) were identified. While experimental data may exist, theoretical predictions that correlate molecular structure with spectroscopic behavior are currently unpublished for this specific molecule.

Coordination Chemistry and Ligand Design Principles

2-(4-Bromophenyl)-4,6-diphenylpyridine as a Ligand in Transition Metal Complexes

The unique structural and electronic properties of this compound make it a compelling ligand for the construction of transition metal complexes, particularly with iridium(III). The strategic placement of the bromine atom on the phenyl group, combined with the diphenylpyridine core, allows for fine-tuning of the resulting complex's electronic and photophysical characteristics.

The synthesis of cyclometalated iridium(III) complexes featuring phenylpyridine-type ligands is a well-established area of organometallic chemistry. nih.govmdpi.com Typically, the synthesis involves the reaction of an iridium(III) precursor, such as iridium(III) chloride hydrate (B1144303), with the respective cyclometalating ligand. mdpi.comnih.gov For instance, a common route is the "Nonoyama reaction," where IrCl₃·xH₂O reacts with the cyclometalated ligand to form a chloro-bridged dimer. mdpi.com This dimer can then react with an ancillary ligand to yield the final monomeric complex. mdpi.com

In a related synthesis, the reaction of iridium trichloride (B1173362) hydrate with a chiral pinene-phenylpyridine derivative in a refluxing mixture of 2-ethoxyethanol (B86334) and water leads to the formation of a dinuclear complex. nih.gov This dinuclear species can be further reacted with acetylacetone (B45752) and sodium carbonate to produce a mononuclear complex. nih.gov Purification of these complexes is often achieved through techniques like flash chromatography and recrystallization. nih.govnih.gov

Characterization of the resulting iridium complexes is comprehensive, employing a variety of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the structure of the complexes in solution. nih.govacs.org Mass spectrometry confirms the molecular weight of the synthesized compounds. acs.org Single-crystal X-ray diffraction provides definitive information on the molecular structure and coordination geometry in the solid state. nih.govacs.org

Table 1: Representative Crystallographic Data for a Cyclometalated Iridium Complex with a 2,6-Diphenylpyridine-type Ligand

| Parameter | Value |

| Chemical Formula | C₄₅H₃₁BrN₄IrO₃·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.4308(4) |

| b (Å) | 9.0312(2) |

| c (Å) | 26.7601(7) |

| β (°) | 104.496(1) |

| Volume (ų) | 4078.5(2) |

| Z | 4 |

Data sourced from a study on a related iridium biscyclometalated complex. acs.org

Coordination Modes and Metal-Ligand Bonding in Pyridine-Based Systems

In transition metal complexes, pyridine (B92270) and its derivatives are classified as L-type ligands, acting as weak π-acceptors. wikipedia.org The this compound ligand typically coordinates to the iridium center in a cyclometalated fashion. In many instances, iridium complexes with phenylpyridine ligands adopt a distorted octahedral geometry. researchgate.netnih.gov For ligands of the 2,6-diphenylpyridine (B1197909) type, a C^N^C terdentate coordination mode is observed. acs.org

The metal-ligand bonding in these systems has been investigated in detail. The Ir-C bond distances in some cyclometalated complexes are relatively long, which is attributed to the strong mutual trans effect of the cyclometalating carbon atoms. acs.org In iridium complexes with phenylbenzoxazole ligands, which are structurally analogous, the bond lengths between iridium and the coordinating atoms have been compared, revealing the influence of substituents on the ligand framework. nih.gov For example, electronegative groups on the ligand can lead to shorter bond distances between iridium and the coordinating atoms. nih.gov

Photophysical Properties of Metal-Pyridine Complexes

The photophysical properties of iridium complexes containing pyridine-based ligands are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Steady-State and Time-Resolved Emission and Absorption Studies

The electronic structure and photophysical properties of iridium-pyridine complexes are extensively studied using steady-state and time-resolved spectroscopic techniques. acs.orgnih.gov UV-visible absorption spectra of these complexes typically show bands in the ultraviolet region corresponding to π-π* transitions of the ligands. acs.org Weaker absorption bands at lower energies are often assigned to metal-to-ligand charge transfer (MLCT) transitions. acs.org

Many iridium complexes with phenylpyridine ligands are highly luminescent. sonar.ch Time-resolved emission studies provide insights into the nature and lifetime of the excited states. For example, a biscyclometalated iridium complex with a 2,6-diphenylpyridine-type ligand exhibits a long-lived emission with a lifetime of 1.7 microseconds in a room temperature solution. acs.org Time-resolved infrared (TRIR) spectroscopy has been used to observe the long-lived triplet excited state of fluorinated iridium complexes, confirming their mixed charge transfer character. nih.gov Ultrafast time-resolved emission and absorption spectroscopy have been employed to create a comprehensive model of the molecular relaxation processes in related porphyrin systems. nih.gov

Table 2: Photophysical Data for a Representative Iridium Complex

| Property | Value |

| Absorption λmax (nm) | Strong visible absorption |

| Emission λmax (nm) | 690 |

| Emission Lifetime (μs) | 1.7 (in room temperature solution) |

Data for an iridium biscyclometalated complex with a C^N^C 2,6-diphenylpyridine-type ligand. acs.org

Ligand-to-Ligand Charge Transfer (LLCT) Processes

In addition to the more common metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, ligand-to-ligand charge transfer (LLCT) processes can play a crucial role in the photophysics of these complexes. chemrxiv.orgnih.gov An LLCT transition involves the transfer of an electron from an orbital predominantly located on one ligand to an orbital primarily on another ligand.

In a notable example, the emitting excited state of an iridium biscyclometalated complex containing a 2,6-diphenylpyridine-type ligand and a 2,2':6',2''-terpyridine ligand was identified as being predominantly of a dppy → 2,2':6',2''-terpyridine LLCT nature. acs.org In other systems, a mixed character of MLCT and LLCT has been observed. chemrxiv.org The presence of LLCT transitions can be influenced by the nature of both the cyclometalating and ancillary ligands. For instance, in some nickel(II) complexes, the use of a catecholate donor ligand with a bipyridyl acceptor ligand leads to strong LLCT absorption bands. researchgate.netrsc.org

Influence of Ligand Asymmetry on Excited State Directionality

The asymmetry inherent in the design of ligands like this compound can have a profound impact on the properties of the excited state. The asymmetrical coordination environment can impart a unique directional character to the emitting excited state. acs.org This directionality is a key feature for applications in areas like molecular electronics and photonics.

Subtle changes in the ligand structure, such as the introduction of different substituents, can lead to significant variations in the nature of the triplet excited state. nih.gov Studies on a series of iridium(III) complexes have shown that simple variations in a cyclometalated ligand substituent can result in a defined switching of the triplet excited state. nih.gov This ability to tune the excited state properties through ligand design is a powerful tool for the rational development of new photofunctional materials.

Catalytic Applications of Metal-Pyridine Complexes

The unique electronic and structural characteristics of pyridine-based ligands render their metal complexes highly effective as catalysts in a variety of organic transformations. The thoughtful design of these ligands is a key principle in tailoring the reactivity and selectivity of the metallic center. The compound at the heart of this discussion, this compound, represents a class of polypyridine ligands that, when coordinated to a metal center, can significantly influence its catalytic prowess. While direct catalytic studies on this specific ligand are not extensively documented in publicly available research, a wealth of information on structurally analogous terpyridine and diphenylpyridine metal complexes provides a strong basis for understanding its potential applications.

Metal complexes derived from polypyridine ligands, particularly those of iron, have demonstrated significant promise as catalysts for a range of oxidation reactions. nih.govrsc.org The catalytic activity of these complexes is intrinsically linked to the ability of the polypyridine ligand to stabilize the metal center in various oxidation states, thereby facilitating the electron transfer processes inherent to oxidation-reduction reactions. rsc.org

Research into iron complexes with oligopyridine ligands, which share structural similarities with this compound, has shown them to be robust and efficient catalysts for the oxidation of a wide array of organic substrates, including alkenes, arenes, alkanes, and amines, often utilizing Oxone as the terminal oxidant. rsc.org The mechanism of these reactions is frequently proposed to involve the formation of high-valent iron-oxo species, which act as the primary oxidizing agent. rsc.org For instance, the iron(III)-terpyridine complex, Fe(Tpy)Cl₃, has been noted for its ability to catalyze the degradation of phenol, a reaction of significant environmental importance. rsc.orgresearchgate.net The efficiency of such catalytic systems can be influenced by various factors, including the pH of the reaction medium and the concentration of the catalyst. nih.gov

The design of the pyridine-based ligand itself plays a crucial role in modulating the catalytic activity. The electronic properties of substituents on the pyridine rings can impact the redox potential of the metal center, thereby tuning its reactivity. rsc.org In the case of this compound, the presence of the electron-withdrawing bromo-substituent on the phenyl ring is anticipated to influence the electron density at the metal center, which could, in turn, affect its catalytic efficiency in oxidation reactions.

The following table provides a summary of the catalytic performance of a representative iron-oligopyridine complex in the oxidation of various organic substrates, illustrating the broad scope and high efficiency of this class of catalysts. rsc.org It is important to note that this data is for a structurally related system and serves as an illustrative example of the potential catalytic applications for metal complexes of this compound.

Table 1: Catalytic Oxidation of Various Organic Substrates using an Iron-Oligopyridine Complex with Oxone rsc.org

| Substrate | Product | Catalyst | Isolated Yield (%) |

|---|---|---|---|

| Styrene | Styrene Oxide | Fe(qpy)₂ | 95 |

| cis-Stilbene | cis-Stilbene Oxide | Fe(qpy)₂ | 99 |

| Naphthalene | 1,4-Naphthoquinone | Fe(qpy)₂ | 91 |

| Anthracene | 9,10-Anthraquinone | Fe(qpy)₂ | 85 |

| Adamantane | 1-Adamantanol | Fe(qpy)₂ | 60 |

Advanced Spectroscopic and Electrochemical Characterization

Time-Resolved Emission and Absorption Spectroscopy

Time-resolved spectroscopic techniques are powerful tools for probing the dynamics of excited states, providing insights into processes such as fluorescence decay, intersystem crossing, and excited-state absorption. While specific time-resolved data for 2-(4-Bromophenyl)-4,6-diphenylpyridine is not extensively detailed in the readily available literature, studies on analogous 2,4,6-triarylpyridine derivatives offer valuable comparative insights.

For instance, research on novel fluorescent materials incorporating 2,4,6-triphenylpyridine (B1295210) units has highlighted their significant photoluminescence properties. researchgate.net These studies often involve the investigation of fluorescence lifetimes and quantum yields, which are critical parameters for assessing the efficiency of light-emitting materials. The presence of a heavy bromine atom in this compound would be expected to influence its excited-state lifetimes, potentially promoting intersystem crossing to triplet states.

Further investigations using time-resolved emission and transient absorption spectroscopy would be invaluable to fully elucidate the excited-state deactivation pathways of this compound. Such studies would typically involve excitation with a short laser pulse and monitoring the subsequent decay of the fluorescence or the evolution of transient absorption signals over timescales ranging from picoseconds to microseconds.

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. It provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

The electrochemical behavior of this compound is of particular interest for its application in electronic devices, where charge transport characteristics are paramount. The CV of this compound would be expected to show oxidation and reduction waves corresponding to the removal and addition of electrons from its molecular orbitals. The potentials at which these events occur are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various polypyridine ligands and their metal complexes have demonstrated the utility of cyclic voltammetry in determining their redox potentials and understanding their electronic structures. researchgate.netnih.gov For 2,4,6-triarylpyridines, cyclic voltammetry has been employed to study the structure-property relationships and to evaluate their potential for use in various applications. researchgate.net

A representative cyclic voltammogram for a 2,4,6-trisubstituted pyridine (B92270) derivative is shown below, illustrating the typical data obtained from such an experiment. The voltammogram displays reversible or quasi-reversible redox processes, characterized by anodic and cathodic peaks.

| Electrochemical Parameter | Description |

| Oxidation Potential (Eox) | The potential at which the compound loses an electron (oxidation). This is related to the HOMO energy level. |

| Reduction Potential (Ered) | The potential at which the compound gains an electron (reduction). This is related to the LUMO energy level. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, this is theoretically 59 mV at room temperature. |

| Peak Current (ip) | The magnitude of the current at the peak potential, which is related to the concentration of the analyte and the diffusion coefficient. |

This is an illustrative table based on general knowledge of cyclic voltammetry of triarylpyridines.

The specific oxidation and reduction potentials of this compound would be influenced by the electron-withdrawing nature of the bromine atom and the extensive π-conjugation of the aromatic system. A detailed CV analysis would provide quantitative data on its HOMO and LUMO energy levels, which are critical for predicting its charge injection and transport properties in organic electronic devices. The stability of the radical cations and anions formed upon oxidation and reduction, respectively, can also be assessed by observing the reversibility of the redox waves over multiple cycles.

Future Research Directions and Perspectives

Exploration of Diversified Synthetic Pathways for Pyridine (B92270) Isomers

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with numerous methods developed over the years. For a compound such as 2-(4-Bromophenyl)-4,6-diphenylpyridine, which possesses a specific substitution pattern, the exploration of diverse synthetic pathways is crucial for accessing a wider range of isomers and derivatives. This allows for a systematic investigation of structure-property relationships.

Classic methods for pyridine synthesis, such as the Hantzsch pyridine synthesis , offer a versatile platform for creating substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. fiveable.mewikipedia.orgyoutube.comacs.org This multi-component reaction typically involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). fiveable.mewikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have introduced greener alternatives, such as using aqueous micelles and ultrasonic irradiation, leading to high yields. wikipedia.org

Another venerable method is the Guareschi-Thorpe condensation , which provides access to 2-pyridone derivatives from cyanoacetic esters and β-dicarbonyl compounds in the presence of ammonia. nih.govdrugfuture.comquimicaorganica.org This can be a valuable route for producing precursors that can be further functionalized to yield the desired pyridine core. Recent advancements have focused on developing organocatalytic and environmentally friendly versions of this reaction. acs.orgrsc.org

For the synthesis of unsymmetrically substituted pyridines like this compound, the Kröhnke pyridine synthesis is particularly relevant. wikipedia.orgdrugfuture.com This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.com Its broad scope allows for the preparation of a wide variety of poly-aryl systems. wikipedia.org A two-step synthesis following the Kröhnke procedure has been successfully employed for the large-scale preparation of the structurally related 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. znaturforsch.com This approach has been shown to be superior to one-pot methods, offering higher yields and simpler purification. znaturforsch.comscispace.com

Furthermore, modern synthetic strategies such as olefin cross-metathesis followed by a Heck-cyclisation-elimination sequence offer a convergent and catalytic route to 2,4,6-trisubstituted pyridines. rsc.org Suzuki and Sonogashira cross-coupling reactions are also powerful tools for the functionalization of pre-existing brominated pyridine cores, enabling the introduction of various aryl and acetylenic groups. mdpi.com

The following table summarizes key aspects of these synthetic methods:

| Synthetic Method | Key Reactants | Primary Product Type | Key Advantages | Relevant Citations |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester, Ammonia/Ammonium Acetate | Substituted Dihydropyridines/Pyridines | Multi-component, versatile for various substitutions. | fiveable.mewikipedia.orgyoutube.comacs.orgchegg.comresearchgate.net |

| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia | Pyridone derivatives | Access to functionalized pyridone precursors. | nih.govdrugfuture.comquimicaorganica.orgacs.orgrsc.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Highly functionalized pyridines | Excellent for unsymmetrical poly-aryl systems. | wikipedia.orgdrugfuture.combeilstein-journals.orgnih.govrsc.org |

| Modern Catalytic Methods | Olefins, Sulfonamides, Arylboronic acids, etc. | 2,4,6-Trisubstituted Pyridines | Catalytic, convergent, high efficiency. | rsc.orgmdpi.comarkat-usa.org |

Future research will likely focus on optimizing these existing methods and developing novel, more efficient, and sustainable synthetic routes to access a diverse library of isomers of this compound.

In-depth Mechanistic Studies of Coordination Processes

The nitrogen atom in the pyridine ring of this compound provides a coordination site for metal ions, making it a valuable ligand in coordination chemistry. wikipedia.orgresearchgate.netjscimedcentral.com Understanding the mechanistic details of how this ligand binds to different metal centers is fundamental for designing novel functional materials.

For polypyridyl ligands, such as the triphenylpyridine scaffold, the coordination can be more complex. These ligands can act as polydentate linkers, forming mononuclear, dinuclear, or even polynuclear complexes. researchgate.net The specific isomer of the ligand plays a crucial role in determining the structure of the resulting coordination polymer or discrete metalla-assembly. researchgate.net For instance, the isomers of 2,4,6-tri(pyridyl)-1,3,5-triazine exhibit different coordination behaviors due to the varying accessibility of the nitrogen atoms for metal binding. researchgate.net

Mechanistic studies often involve a combination of experimental techniques, such as spectroscopy (NMR, UV-Vis, IR) and X-ray crystallography, along with computational modeling. researchgate.net For example, DFT calculations can provide insights into the energetics of ligand substitution and help elucidate the reaction mechanism. researchgate.net

Future research in this area should focus on:

Systematic Coordination Studies: Investigating the coordination of this compound and its isomers with a wide range of transition metals (e.g., Ru, Ir, Co, Ni, Cu, Ag) and lanthanides. wikipedia.orgjscimedcentral.comresearchgate.net

Isomer-Specific Coordination: Elucidating how the positional isomerism of the bromophenyl and phenyl substituents affects the coordination geometry, stability, and electronic properties of the resulting metal complexes.

Dynamic and Kinetic Studies: Probing the kinetics and thermodynamics of complex formation and ligand exchange reactions to understand the lability and stability of the coordination compounds.

Host-Guest Chemistry: Exploring the potential of coordination cages and frameworks built from these ligands for encapsulating guest molecules.

A deeper understanding of these coordination processes will be instrumental in the rational design of materials with tailored properties.

Rational Design of Pyridine-Based Ligands for Targeted Material Applications

The rational design of ligands is a powerful strategy for developing new materials with specific functions. By systematically modifying the structure of this compound, it is possible to fine-tune its electronic and steric properties to create ligands for targeted applications, particularly in the field of organic electronics.

One of the most promising areas is the development of materials for Organic Light-Emitting Diodes (OLEDs) . Pyridine-based host materials are being systematically designed to improve the stability and efficiency of OLEDs. researchgate.net For instance, the introduction of a pyridine unit into a carbazole-based host material has been shown to enhance device performance. researchgate.net The design of iridium(III) complexes with functionalized phenylpyridine ligands is another active area of research for developing efficient phosphorescent emitters. researchgate.net The choice of ancillary ligands can be used to tune the emission color and photoluminescence quantum yield. researchgate.net

The design principles for such ligands often involve:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels of the ligand, which in turn affects the charge injection and transport properties of the material, as well as the emission color of the corresponding metal complexes.

Controlling Steric Hindrance: Bulky substituents can be used to prevent intermolecular interactions and aggregation-caused quenching, leading to improved photoluminescence efficiency in the solid state.

Enhancing Thermal and Morphological Stability: The molecular design can be tailored to increase the glass transition temperature and improve the amorphous stability of the material, which is crucial for the long-term operational stability of OLED devices.

The following table illustrates how different substituents can be used to tune the properties of pyridine-based ligands for OLED applications:

| Substituent | Effect on Ligand Properties | Potential Application in OLEDs | Relevant Citations |

| Electron-donating groups (e.g., -OCH3, -N(Ph)2) | Raise HOMO level, can lead to red-shifted emission. | Host materials, red-emitting phosphors. | researchgate.net |

| Electron-withdrawing groups (e.g., -CF3, -CN) | Lower LUMO level, can lead to blue-shifted emission. | Electron-transport materials, blue-emitting phosphors. | researchgate.net |

| Bulky groups (e.g., -tBu, adamantyl) | Increase steric hindrance, prevent aggregation. | High-efficiency phosphorescent emitters. | researchgate.net |

| Fused aromatic rings | Extend π-conjugation, can tune emission and charge transport. | Host and emitter materials with tailored properties. | - |

Future research will continue to leverage these design principles to create novel pyridine-based ligands derived from this compound for a new generation of high-performance electronic materials.

Advanced Computational Approaches for Predictive Material Design

Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and guiding the design of new materials before their synthesis. researchgate.net For complex molecules like this compound and its derivatives, advanced computational approaches can provide deep insights into their structure, electronics, and potential performance in various applications.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. researchgate.netnih.govacs.org It can be employed to calculate key properties such as:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: HOMO/LUMO energy levels, electron density distribution, and electrostatic potential.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reaction Energetics: Calculating the thermodynamics and kinetics of chemical reactions, including coordination processes. researchgate.net

For instance, DFT calculations can be used to study the effect of different substituents on the electron-donating ability of the pyridine nitrogen, which is crucial for its coordination behavior. researchgate.net It can also be used to understand the nature of non-covalent interactions that govern the packing of molecules in the solid state. acs.org

Beyond DFT, other computational techniques are also gaining prominence:

Time-Dependent DFT (TD-DFT): Used to predict the excited-state properties of molecules, which is essential for designing materials for OLEDs and other photophysical applications. researchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of molecules and their assemblies, providing insights into processes like self-assembly and charge transport in amorphous materials.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that allows for the study of large systems by treating the electronically important part with a high level of theory (QM) and the rest of the system with a more computationally efficient method (MM).

The integration of these computational methods allows for a multi-scale modeling approach, from the electronic structure of a single molecule to the bulk properties of a material. This predictive power can significantly accelerate the discovery and development of new materials based on the this compound scaffold.

The following table highlights the application of various computational methods in the study of pyridine-based materials:

| Computational Method | Key Predictable Properties | Relevance to Material Design | Relevant Citations |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reaction energies. | Guiding synthetic targets, understanding reactivity and stability. | researchgate.netresearchgate.netnih.govacs.orgacs.org |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra. | Designing materials for OLEDs and photochemistry. | researchgate.net |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly, transport properties. | Predicting morphology and charge transport in thin films. | - |

| QM/MM | Properties of large systems (e.g., protein-ligand interactions). | Studying interactions in complex environments. | - |

Future research will undoubtedly see an increased synergy between computational predictions and experimental validation, leading to a more rational and efficient design of novel materials based on this compound and its derivatives.

Q & A

Q. What role does 4-(4-Bromophenyl)-2,6-diphenylpyridine play in developing electroluminescent materials?

- Case Study : As a π-conjugated backbone, it serves as a host material in OLEDs. Key metrics:

| Property | Value | Source |

|---|---|---|

| Luminance Efficiency | 12.5 cd/A | |

| CIE Coordinates | (0.32, 0.45) |

- Design Tip : Introduce carbazole side groups to enhance hole-transport properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.